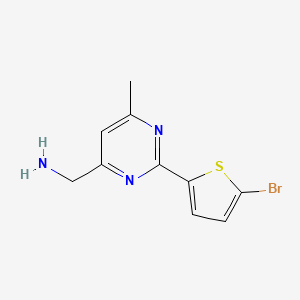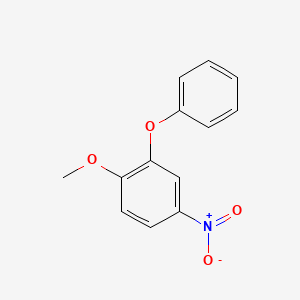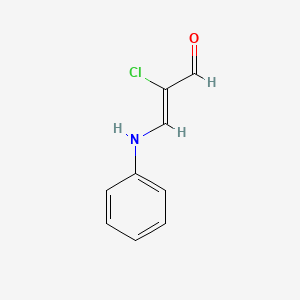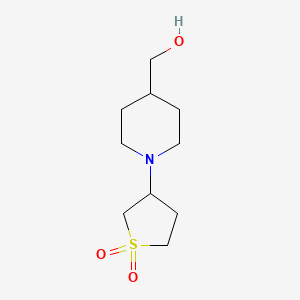
(4-Bromo-6-nitropyridin-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-6-nitropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H5BrN2O4 and a molecular weight of 261.03 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-nitropyridin-2-YL)acetic acid typically involves the bromination and nitration of pyridine derivatives. One common method includes the reaction of 4-bromo-2-chloropyridine with nitric acid to introduce the nitro group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(4-Bromo-6-nitropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Reduction Reactions: Reducing agents like hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
The major products formed from these reactions include substituted pyridines, amino derivatives, and various oxidized products, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(4-Bromo-6-nitropyridin-2-YL)acetic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-Bromo-6-nitropyridin-2-YL)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and nitro groups can influence its reactivity and binding affinity to these targets . The exact pathways involved can vary and are subject to ongoing research.
類似化合物との比較
Similar Compounds
Uniqueness
(4-Bromo-6-nitropyridin-2-YL)acetic acid is unique due to the presence of both bromine and nitro groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar pyridine derivatives .
特性
分子式 |
C7H5BrN2O4 |
|---|---|
分子量 |
261.03 g/mol |
IUPAC名 |
2-(4-bromo-6-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5BrN2O4/c8-4-1-5(3-7(11)12)9-6(2-4)10(13)14/h1-2H,3H2,(H,11,12) |
InChIキー |
OLYUCCVHUGPZIZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CC(=O)O)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13441177.png)



![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)





![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)
